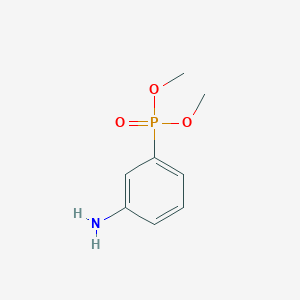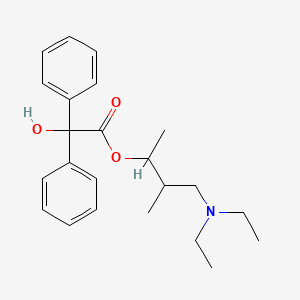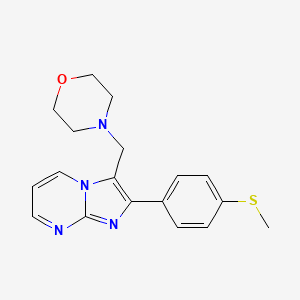
5-Decyl-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-2H-1,3-benzodioxole: is an organic compound that belongs to the benzodioxole family. Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The decyl group attached to the benzodioxole core makes this compound hydrophobic and increases its potential for various applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2H-1,3-benzodioxole typically involves the reaction of catechol with decyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of catechol are replaced by the decyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification of the final product is typically achieved through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Decyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the benzodioxole ring into a dihydrobenzodioxole, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Applications De Recherche Scientifique
Chemistry: 5-Decyl-2H-1,3-benzodioxole is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, benzodioxole derivatives have shown potential as enzyme inhibitors and bioactive compounds. They are investigated for their ability to modulate biological pathways and their potential therapeutic applications .
Medicine: The compound and its derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties. Research has shown that benzodioxole derivatives can inhibit the growth of cancer cells and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its hydrophobic nature makes it suitable for applications in coatings and adhesives .
Mécanisme D'action
The mechanism of action of 5-Decyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In biological systems, benzodioxole derivatives can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: A simpler analog without the decyl group, used in various chemical syntheses.
Piperine: A naturally occurring benzodioxole derivative found in black pepper, known for its bioactive properties.
Safrole: Another benzodioxole derivative used in the synthesis of fragrances and flavoring agents.
Uniqueness: 5-Decyl-2H-1,3-benzodioxole stands out due to its hydrophobic decyl group, which enhances its solubility in non-polar solvents and its potential for applications in material science. The presence of the decyl group also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
89139-90-2 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-decyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-12-16-17(13-15)19-14-18-16/h11-13H,2-10,14H2,1H3 |
Clé InChI |
NZPVJNJHHDLBCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)

![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)



![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
